

GSK805: A Comparative Analysis of Cross-reactivity with ROR Isoforms

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Compound of Interest

Compound Name: GSK805

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of **GSK805** for the Retinoid-related Orphan Receptor gamma t (ROR γ t) over other ROR isoforms, supported by experimental data and detailed protocols.

GSK805 is a potent and orally bioavailable inverse agonist of the Retinoid-related Orphan Receptor gamma t (ROR γ t), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2][3] Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory diseases, making ROR γ t a prime therapeutic target.[2] A critical aspect of the therapeutic potential of any ROR γ t inhibitor is its selectivity over the other isoforms, ROR α and ROR β , which are involved in a variety of distinct physiological processes, including development, metabolism, and circadian rhythm.[4][5][6][7] This guide provides a comprehensive comparison of **GSK805**'s cross-reactivity with ROR α and ROR β , presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of GSK805 Cross-reactivity

The selectivity of **GSK805** for ROR γ t over ROR α and ROR β has been evaluated using various in vitro assays. The data consistently demonstrates a significant preference for ROR γ t.

Isoform	Assay Type	Potency (IC50)	pIC50	Selectivity vs. RORyt	Reference
RORyt	FRET Assay	3.98 nM	8.4	-	[1] [8]
RORα	Luciferase Reporter Assay	~1.24 μM	Not Reported	~312-fold	[9]
RORβ	Luciferase Reporter Assay	~1.39 μM	Not Reported	~349-fold	[9]

Note: The IC50 values for RORα and RORβ are based on data for a structurally similar compound, TMP778, identified in the same screening that led to **GSK805**. The study states that the IC50 for RORα and RORβ was roughly 100-fold higher than for RORyt, suggesting a similar selectivity profile for **GSK805**.[\[9\]](#)

Experimental Protocols

The determination of **GSK805**'s potency and selectivity against ROR isoforms relies on robust and specific experimental assays. Below are detailed methodologies for two key experiments commonly employed for this purpose.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORyt

This assay is designed to measure the ability of a compound to inhibit the interaction between the RORyt ligand-binding domain (LBD) and a cofactor peptide.

Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged RORyt-LBD (donor fluorophore) and a fluorescein-labeled cofactor peptide (acceptor fluorophore). When the cofactor binds to the RORyt-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inverse agonist like **GSK805** will disrupt this interaction, leading to a decrease in the FRET signal.[\[10\]](#)

Protocol:

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4).
 - Dilute GST-RORyt-LBD, Tb-labeled anti-GST antibody, and fluorescein-labeled cofactor peptide (e.g., a peptide derived from the steroid receptor coactivator 1, SRC1) in the reaction buffer to the desired concentrations.
 - Prepare a serial dilution of **GSK805** in DMSO, followed by a further dilution in the reaction buffer.
- Assay Procedure:
 - Add a fixed volume of the **GSK805** dilution to the wells of a low-volume 384-well plate.
 - Add a mixture of GST-RORyt-LBD and Tb-labeled anti-GST antibody to each well and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for antibody-protein binding.
 - Add the fluorescein-labeled cofactor peptide to initiate the binding reaction.
 - Incubate the plate for another period (e.g., 60 minutes) at room temperature, protected from light.
- Data Acquisition and Analysis:
 - Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
 - Calculate the ratio of the acceptor to donor fluorescence.
 - Plot the fluorescence ratio against the logarithm of the **GSK805** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GAL4 Luciferase Reporter Assay for ROR Isoform Activity

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a specific ROR isoform.

Principle: The assay utilizes a chimeric receptor consisting of the DNA-binding domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of a ROR isoform (ROR α , ROR β , or ROR γ t). This construct is co-transfected into host cells with a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). If the ROR-LBD is constitutively active, it will drive the expression of luciferase. An inverse agonist like **GSK805** will bind to the ROR-LBD and inhibit this transcription, leading to a decrease in luciferase activity.[\[11\]](#)

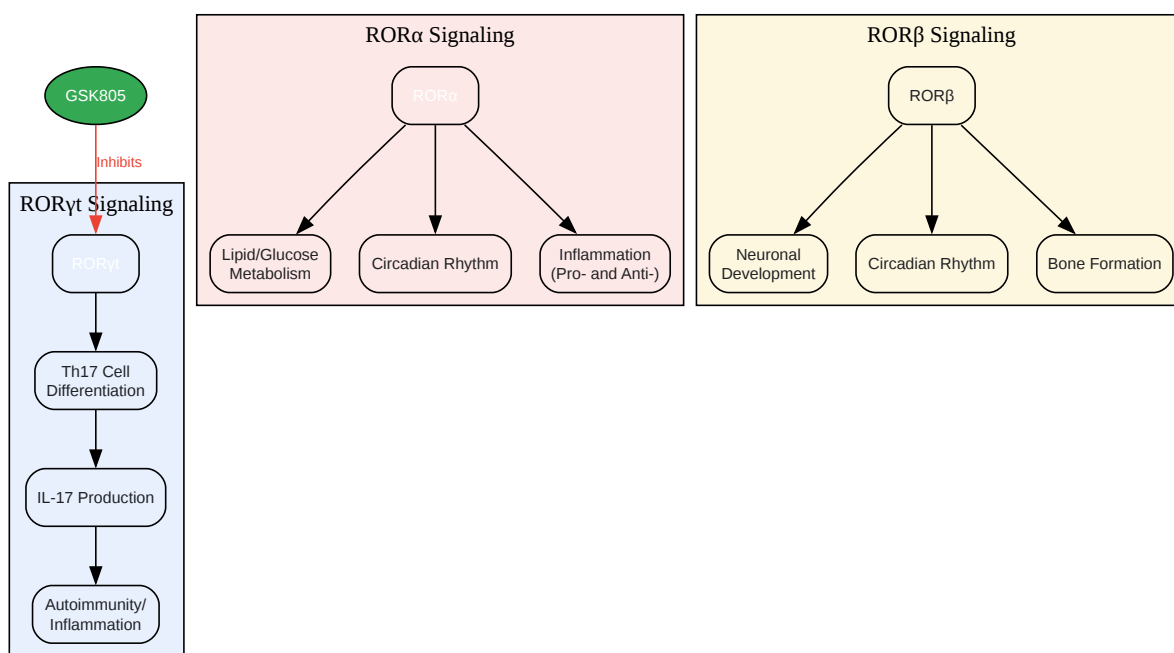
Protocol:

- Cell Culture and Transfection:
 - Culture a suitable host cell line (e.g., HEK293T) in appropriate media.
 - Co-transfect the cells with two plasmids: one expressing the GAL4-ROR-LBD fusion protein (for the specific isoform being tested) and a second reporter plasmid containing the GAL4 UAS-luciferase construct. A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization.
- Compound Treatment:
 - After transfection, plate the cells into a 96-well plate.
 - Prepare a serial dilution of **GSK805** in the cell culture medium.
 - Add the diluted **GSK805** to the cells and incubate for a specified period (e.g., 24 hours).
- Luciferase Activity Measurement:
 - Lyse the cells using a suitable lysis buffer.

- Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.
- If a control reporter was used, measure its activity as well.
- Data Analysis:
 - Normalize the firefly luciferase activity to the control reporter activity (if applicable) to account for variations in transfection efficiency and cell number.
 - Plot the normalized luciferase activity against the logarithm of the **GSK805** concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

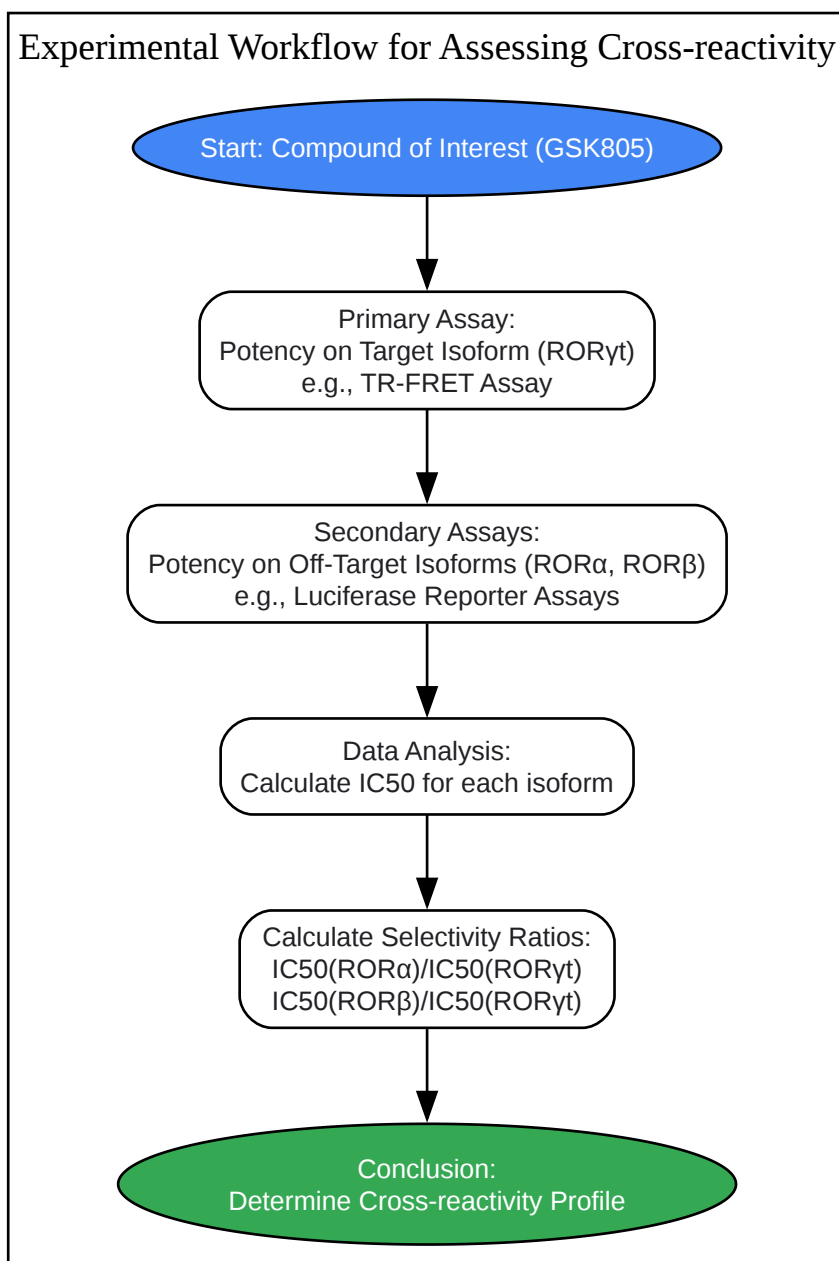
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.



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Figure 1: Simplified overview of ROR isoform signaling pathways.

Experimental Workflow for Assessing Cross-reactivity



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of ROR γ t for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROR gamma-t-IN-1 | C23H18Cl2F3NO4S | CID 71285927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Emerging Role Of Nuclear Receptor ROR α And Its Crosstalk With LXR In Xeno- And Endobiotic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid-related orphan receptor ROR β , circadian rhythm abnormalities and tumorigenesis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Small molecule ROR γ t antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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